molecular formula C12H13NO2 B14215793 {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene CAS No. 716316-15-3

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene

Katalognummer: B14215793
CAS-Nummer: 716316-15-3
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: MXIFHGCDMBHPQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a cyclobutyl group with an isocyanate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene typically involves the reaction of cyclobutyl alcohol with phosgene to form cyclobutyl isocyanate. This intermediate is then reacted with benzyl alcohol under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide, leading to the formation of azides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Azides.

Wissenschaftliche Forschungsanwendungen

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutyl isocyanate: Shares the cyclobutyl and isocyanate functional groups but lacks the benzene ring.

    Benzyl isocyanate: Contains the benzene ring and isocyanate group but lacks the cyclobutyl group.

Uniqueness

{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene is unique due to the combination of its cyclobutyl, benzene, and isocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications and research.

Eigenschaften

CAS-Nummer

716316-15-3

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

(3-isocyanatocyclobutyl)oxymethylbenzene

InChI

InChI=1S/C12H13NO2/c14-9-13-11-6-12(7-11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-8H2

InChI-Schlüssel

MXIFHGCDMBHPQO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1OCC2=CC=CC=C2)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.